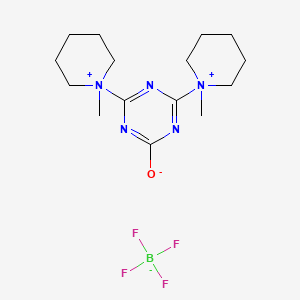
1,1'-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) is a chemical compound with the molecular formula C15H26BF4N5O and a molecular weight of 379.2044528. This compound is known for its unique structure, which includes a triazine ring and piperidinium groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,1’-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) involves several steps. One common method includes the reaction of 1-methylpiperidine with a triazine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace existing groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) involves its interaction with specific molecular targets. The triazine ring and piperidinium groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar compounds to 1,1’-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) include:
1,3,5-Triazine derivatives: These compounds share the triazine ring structure and exhibit similar chemical properties.
Piperidinium salts: Compounds with piperidinium groups that have comparable reactivity and applications.
The uniqueness of 1,1’-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) lies in its combination of the triazine ring and piperidinium groups, which confer distinct chemical and biological properties.
Biological Activity
1,1'-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) is a complex organic compound characterized by its unique structural features, including a triazine moiety and piperidinium groups. The compound's molecular formula is C15H26BF4N5O, and it is often explored for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Antimicrobial Properties
Research indicates that compounds with triazine structures exhibit significant antimicrobial activity. The biological activity of 1,1'-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) has been linked to its ability to inhibit the growth of various pathogens. A study highlighted the effectiveness of triazine derivatives against bacteria and fungi by targeting specific metabolic pathways essential for microbial survival .
Anticancer Activity
Triazine derivatives are also recognized for their anticancer properties. They have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The structural modifications of triazines can enhance their selectivity and potency against cancer cells. For instance, studies have shown that derivatives similar to 1,1'-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) can effectively target cancer-related pathways .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Triazines may inhibit enzymes critical for cell division and metabolism in both microbial and cancer cells.
- Cell Cycle Interference : They can disrupt the cell cycle progression in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells .
Study on Antimicrobial Activity
A study conducted on a series of triazine derivatives demonstrated that modifications in the side chains significantly affected their antimicrobial efficacy. The tested compound showed a notable reduction in bacterial viability at concentrations as low as 50 µg/mL against E. coli and S. aureus .
Study on Anticancer Effects
In another investigation focusing on anticancer properties, 1,1'-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) was evaluated against human breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis at concentrations ranging from 25 to 100 µM with IC50 values comparable to established chemotherapeutics .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related triazine compounds:
Properties
CAS No. |
54388-43-1 |
|---|---|
Molecular Formula |
C15H26BF4N5O |
Molecular Weight |
379.21 g/mol |
IUPAC Name |
4,6-bis(1-methylpiperidin-1-ium-1-yl)-1,3,5-triazin-2-olate;tetrafluoroborate |
InChI |
InChI=1S/C15H26N5O.BF4/c1-19(9-5-3-6-10-19)13-16-14(18-15(21)17-13)20(2)11-7-4-8-12-20;2-1(3,4)5/h3-12H2,1-2H3;/q+1;-1 |
InChI Key |
OXKJLXPBCCPGKH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1(CCCCC1)C2=NC(=NC(=N2)[O-])[N+]3(CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















